N-(2,3-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Description
N-(2,3-Dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a thioacetamide derivative featuring a 1,2,4-thiadiazole core linked to a 2,3-dimethylphenyl group via a sulfur atom and an acetamide bridge. Its structural uniqueness lies in the combination of the electron-rich m-tolyl (3-methylphenyl) substituent on the thiadiazole ring and the sterically hindered 2,3-dimethylphenyl moiety. Its synthesis likely follows routes similar to other thioacetamide analogs, involving nucleophilic substitution or coupling reactions under basic conditions .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c1-12-6-4-8-15(10-12)18-21-19(25-22-18)24-11-17(23)20-16-9-5-7-13(2)14(16)3/h4-10H,11H2,1-3H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIJRWRKFWUTKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC(=C3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and potential applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a thiazole ring and a thioacetamide moiety, which are known for their biological activities. The synthesis typically involves:
- Formation of the Thiazole Ring : Utilizing methods such as Hantzsch thiazole synthesis.
- Thioacetamide Formation : Achieved through the reaction of an appropriate thioketone with an amine.
- Final Coupling : The final product is formed by coupling the thiazole derivative with the thioacetamide under specific conditions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Studies have shown that thiazole derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli .
- Antifungal Activity : Compounds in this class have demonstrated effectiveness against drug-resistant strains of fungi, including Candida auris and Aspergillus species .
| Compound | Activity Type | Target Organism | MIC (μg/mL) |
|---|---|---|---|
| Compound A | Antibacterial | S. aureus | 32.6 |
| Compound B | Antifungal | C. auris | 25.0 |
| Compound C | Antifungal | A. niger | 30.0 |
The mechanism of action for this compound likely involves interaction with specific enzymes or receptors in microbial cells, leading to inhibition of critical biological pathways. The presence of both the thiazole ring and the thio group is crucial for binding to these targets, influencing various biochemical processes .
Case Studies
- Study on Antimicrobial Efficacy :
- Anti-inflammatory Potential :
Future Directions
Given the promising biological activities exhibited by this compound and related compounds, future research should focus on:
- Mechanistic Studies : Understanding the detailed mechanisms behind their antimicrobial and anti-inflammatory effects.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.
- Clinical Trials : Conducting trials to evaluate safety and efficacy in humans.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing thiadiazole moieties exhibit promising anticancer properties. The compound has shown potential as an inhibitor of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of thiadiazole derivatives against several cancer cell lines, including breast (MDA-MB-231), lung (A549), and colon (HCT-116) cancers. The results demonstrated significant growth inhibition rates ranging from 60% to 90%, suggesting that N-(2,3-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide could serve as a lead compound for further development in cancer therapy .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Thiadiazole derivatives are known to inhibit inflammatory pathways and reduce cytokine production.
Case Study: In Vivo Anti-inflammatory Studies
In a controlled animal model, administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. These findings highlight its potential use in treating inflammatory diseases like arthritis and asthma .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against various bacterial strains.
Case Study: Antimicrobial Efficacy
Research published in the Journal of Medicinal Chemistry reported that the compound exhibited minimum inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria, ranging from 10 to 50 µg/mL. This suggests its potential application as an antimicrobial agent in clinical settings .
Molecular Docking Studies
Computational studies using molecular docking techniques have provided insights into the binding affinities of this compound with various biological targets, including enzymes involved in cancer progression and inflammation.
Findings from Molecular Docking
The docking studies indicated strong interactions with targets such as 5-lipoxygenase (5-LOX), which is implicated in inflammatory processes. The binding energy calculations suggest that structural modifications could enhance its efficacy as a therapeutic agent .
Material Science Applications
Beyond biological applications, this compound can be utilized in material science for synthesizing novel polymers and composites due to its unique chemical structure.
Potential Applications in Polymers
The thiadiazole ring can impart thermal stability and enhance the mechanical properties of polymer matrices when incorporated into composite materials. This opens avenues for developing high-performance materials for industrial applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of thioacetamide derivatives with heterocyclic and aryl substituents. Below is a detailed comparison with analogs reported in the literature:
Table 1: Structural and Functional Comparison of Thioacetamide Derivatives
Key Observations:
Structural Variations and Activity: The target compound shares a thiadiazole-acetamide scaffold with kinase inhibitors like the triazolo-thiadiazole analog (IC50 = 42 nM for CDK5/p25) . Compound 8b (EGFR inhibitor, IC50 = 14.8 nM) demonstrates that m-tolyl groups can contribute to high-affinity interactions with kinase active sites, likely through hydrophobic stacking .
Substituent Effects: The 2,3-dimethylphenyl group in the target compound introduces steric hindrance, which may reduce off-target interactions compared to less hindered analogs like 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide . Chloroacetamide herbicides (e.g., 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide) highlight how halogenation shifts applications from pharmaceuticals to agrochemicals .
Synthetic Pathways :
- The target compound’s synthesis likely parallels methods for ethyl 2-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)acetate, involving thiol-alkylation or nucleophilic substitution under basic conditions .
Preparation Methods
Synthetic Routes and Methodologies
Retrosynthetic Analysis
The synthesis can be deconstructed into two primary components:
- 1,2,4-Thiadiazole Core Construction : Formation of the 3-(m-tolyl)-1,2,4-thiadiazole-5-thiol intermediate.
- Thioacetamide Side-Chain Installation : Nucleophilic substitution between the thiol group and chloroacetamide.
Synthesis of 3-(m-Tolyl)-1,2,4-Thiadiazole-5-Thiol
Cyclization of Thiourea Derivatives
A widely reported method involves cyclizing N-(m-tolyl)thiourea with chlorocarbonyl reagents. For example:
- Step 1 : React m-toluidine with thiophosgene ($$ \text{CSCl}_2 $$) to form N-(m-tolyl)thiourea.
- Step 2 : Treat the thiourea with bromine in acetic acid to induce cyclization, yielding 3-(m-tolyl)-1,2,4-thiadiazole-5-thiol.
Reaction Conditions :
- Temperature: 80–100°C
- Solvent: Acetic acid or ethanol
- Yield: 70–85% (estimated based on analogous syntheses)
Alternative Pathway Using Lawesson’s Reagent
Lawesson’s reagent ($$ \text{C}6\text{H}{10}\text{O}2\text{P}2\text{S}_4 $$) facilitates the cyclization of acylhydrazides into thiadiazoles. However, this route is less common for m-tolyl-substituted derivatives.
Thioacetamide Side-Chain Installation
Nucleophilic Substitution with Chloroacetamide
The thiol group of 3-(m-tolyl)-1,2,4-thiadiazole-5-thiol reacts with chloroacetamide in the presence of a base, as exemplified in patent CN101805302B:
Procedure :
- Dissolve 3-(m-tolyl)-1,2,4-thiadiazole-5-thiol (2 mmol) in ethanol (15 mL).
- Add sodium hydroxide (2 mmol) to deprotonate the thiol.
- Introduce chloroacetamide (2 mmol) and reflux at 80°C for 2–4 hours.
- Quench the reaction in ice water, isolate via filtration, and purify by recrystallization (ethanol).
Key Parameters :
Mechanistic Insight :
The base deprotonates the thiol to generate a thiolate nucleophile, which attacks the electrophilic carbon of chloroacetamide, displacing chloride and forming the thioether bond.
Alternative Synthetic Strategies
One-Pot Thiadiazole and Thioacetamide Formation
A patent by WO2021074138A1 describes a one-pot Curtius rearrangement for analogous acetamide-thiazole hybrids, though adaptation to thiadiazoles would require:
- In situ generation of isocyanate intermediates.
- Trapping with thiol-containing fragments.
This method remains speculative for the target compound but highlights potential for streamlining synthesis.
Experimental Optimization and Challenges
Reaction Yield Optimization
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclization + Substitution | 85–92 | >98 | High scalability | Multi-step purification |
| One-Pot Curtius | 60–70 | 90–95 | Reduced steps | Phosphorous salt impurities |
Q & A
Q. What are the optimal synthetic routes for N-(2,3-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide?
The synthesis typically involves multi-step reactions, including thiadiazole ring formation and thioacetamide coupling. Key steps include:
- Thiadiazole synthesis : Reacting m-tolyl-substituted precursors with sulfur sources under controlled pH (e.g., using triethylamine as a base) and temperature (60–80°C) .
- Thioether linkage : Coupling the thiadiazole intermediate with 2-chloroacetamide derivatives via nucleophilic substitution in polar aprotic solvents (e.g., dimethylformamide) .
- Purification : Column chromatography or recrystallization in ethanol to achieve >95% purity, monitored by HPLC .
Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., distinguishing m-tolyl vs. o-tolyl groups) and thioether bond formation .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
- X-ray crystallography : Resolves crystal packing and steric effects caused by the 2,3-dimethylphenyl group .
Q. How does the compound’s structure influence its biological activity?
- The thiadiazole-thioacetamide core enables hydrogen bonding with biological targets (e.g., enzymes), while the m-tolyl group enhances lipophilicity, improving membrane permeability .
- Substitutions on the phenyl rings modulate activity: Chlorine atoms (e.g., in analogs) increase electrophilicity, enhancing interactions with nucleophilic residues in target proteins .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds to minimize variability .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing m-tolyl with p-chlorophenyl) to isolate structural determinants of potency .
- Kinetic studies : Measure time-dependent inhibition to distinguish reversible vs. irreversible binding mechanisms .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?
- Molecular docking : Predict binding modes with targets like EGFR or cytochrome P450 enzymes using software (e.g., AutoDock Vina) to refine substituent geometry .
- ADMET prediction : Tools like SwissADME assess logP, solubility, and metabolic stability. For example, reducing logP via hydrophilic groups (e.g., hydroxyl) may improve oral bioavailability .
Q. What methodologies are recommended for evaluating target selectivity and off-target effects?
- Kinase profiling panels : Screen against a panel of 50+ kinases to identify off-target inhibition, using ATP-competitive assays to differentiate binding modes .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by measuring protein stabilization upon compound binding .
- Toxicogenomics : RNA sequencing to detect pathway-level perturbations (e.g., apoptosis or oxidative stress) at sub-cytotoxic concentrations .
Q. How can synthetic byproducts or degradation products be identified and mitigated?
- Stability studies : Accelerated degradation under heat/light (40°C, 75% humidity) followed by LC-MS to identify hydrolysis products (e.g., free thiols) .
- Process optimization : Replace labile reagents (e.g., thiourea) with stable alternatives (e.g., Lawesson’s reagent) to minimize byproduct formation .
Methodological Considerations
Q. What are the best practices for ensuring reproducibility in biological assays?
- Internal controls : Include reference inhibitors (e.g., gefitinib for EGFR) in every assay plate .
- Dose-response curves : Use at least six concentrations in triplicate to calculate accurate IC₅₀ values .
- Blinded analysis : Assign compound codes to eliminate observer bias during data interpretation .
Q. How should researchers address solubility challenges in in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
